- Novel chemical recycling of polycarbonate (PC) waste into bis-hydroxyalkyl ethers of bisphenol A for use as PU raw materials, Huaxue, 2007, 65(4), 367-376
Cas no 901-44-0 (Bisphenol A Bis(2-hydroxyethyl) Ether)
901-44-0 structure
Product Name:Bisphenol A Bis(2-hydroxyethyl) Ether
Numero CAS:901-44-0
MF:C19H24O4
MW:316.391466140747
CID:804148
PubChem ID:61909
Update Time:2025-08-05
Bisphenol A Bis(2-hydroxyethyl) Ether Proprietà chimiche e fisiche
Nomi e identificatori
-
- Ethanol,2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-
- Ethanol, 2,2'-[isopropylidenebis(p-phenyleneoxy)]di-
- 2,2'-[Isopropylidenebis(p-phenyleneoxy)]diethanol
- 1,1'-Isopropylidenebis(p-phenyleneoxy-2-ethanol)
- 2,2-Bis(4-beta-hydroxyethoxyphenyl)propane
- 2,2′-[(1-Methylethylidene)bis(4,1-phenyleneoxy)]bis[ethanol] (ACI)
- Ethanol, 2,2′-[isopropylidenebis(p-phenyleneoxy)]di- (6CI, 7CI, 8CI)
- 1,1-Dimethylbis[4-(2-hydroxyethoxy)phenyl]methane
- 1,1′-Isopropylidenebis(p-phenyleneoxy-2-ethanol)
- 1,4-Di-(β-hydroxyethyl)bisphenol A
- 2,2-Bis(4-β-hydroxyethoxyphenyl)propane
- 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane
- 2,2-Bis[p-(2-hydroxyethoxy)phenyl]propane
- 2,2-Bis[p-(β-hydroxyethoxy)phenyl]propane
- 2,2′-[Isopropylidenebis(p-phenyleneoxy)]diethanol
- 4,4′-Bis(hydroxyethoxy)diphenyldimethylmethane
- 4,4′-Bis(hydroxyethyl)bisphenol A
- AE 2
- AE 2 (diol)
- BA 2
- BA 2 Glycol
- Bisphenol A bis(2-hydroxyethyl) ether
- Bisphenol A bis(β-hydroxyethyl) ether
- Bisphenol A ethylene oxide adduct (1:2)
- Bisphenol A-ethylene oxide 1:2 mol adduct
- Bisphenol A-ethylene oxide adduct
- BPE 20
- BSA 20
- Dianol 22
- Diethoxy bisphenol A
- Diethoxylated bisphenol A
- Ethylene oxide-bisphenol A (2:1) adduct
- Himer BPE 20
- Koremul BSA 20
- Newpol BPE 20
- Newpol BPE 20T
- NSC 60933
- Simulsol BPLE
- Bisphenol A Bis(2-hydroxyethyl) Ether
-
- Inchi: 1S/C19H24O4/c1-19(2,15-3-7-17(8-4-15)22-13-11-20)16-5-9-18(10-6-16)23-14-12-21/h3-10,20-21H,11-14H2,1-2H3
- Chiave InChI: UUAGPGQUHZVJBQ-UHFFFAOYSA-N
- Sorrisi: OCCOC1C=CC(C(C)(C)C2C=CC(OCCO)=CC=2)=CC=1
Proprietà calcolate
- Massa esatta: 316.16745924g/mol
- Massa monoisotopica: 316.16745924g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 23
- Conta legami ruotabili: 8
- Complessità: 285
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 3.3
- Superficie polare topologica: 58.9Ų
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: 1.135
- Punto di fusione: 112 ºC
- Punto di ebollizione: 495 ºC
- Punto di infiammabilità: 253 ºC
- Solubilità: Non determinato
Bisphenol A Bis(2-hydroxyethyl) Ether Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | B398130-50mg |
Bisphenol A Bis(2-hydroxyethyl) Ether |
901-44-0 | 50mg |
$ 170.00 | 2023-04-18 | ||
| TRC | B398130-250mg |
Bisphenol A Bis(2-hydroxyethyl) Ether |
901-44-0 | 250mg |
$ 684.00 | 2023-04-18 | ||
| TRC | B398130-500mg |
Bisphenol A Bis(2-hydroxyethyl) Ether |
901-44-0 | 500mg |
$ 1235.00 | 2023-04-18 | ||
| A2B Chem LLC | AD03676-50mg |
4,4'-ISOPROPYLIDENEBIS(2-PHENOXYETHANOL) |
901-44-0 | 50mg |
$286.00 | 2024-05-20 | ||
| A2B Chem LLC | AD03676-250mg |
4,4'-ISOPROPYLIDENEBIS(2-PHENOXYETHANOL) |
901-44-0 | 250mg |
$786.00 | 2024-05-20 | ||
| A2B Chem LLC | AD03676-500mg |
4,4'-ISOPROPYLIDENEBIS(2-PHENOXYETHANOL) |
901-44-0 | 500mg |
$1320.00 | 2024-05-20 |
Bisphenol A Bis(2-hydroxyethyl) Ether Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Catalysts: Sodium carbonate ; 20 min, 180 °C
1.2 Reagents: Urea Catalysts: Zinc oxide (ZnO) ; 2 h, 180 °C; 180 °C → rt
1.2 Reagents: Urea Catalysts: Zinc oxide (ZnO) ; 2 h, 180 °C; 180 °C → rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylacetamide ; rt → 140 °C; 5 h, 140 °C
Riferimento
- Mechanically robust, creep-resistant, intrinsic antibacterial and reprocessable dynamic polyurethane networks based on azine moieties, Materials Chemistry Frontiers, 2022, 6(4), 503-511
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Urea Catalysts: Sodium carbonate , Zinc oxide (ZnO) ; rt → 120 °C; 120 °C → 190 °C; 4 - 6 h, 170 - 190 °C; 190 °C → 50 °C
Riferimento
- One-pot alkoxylation of phenols with urea and 1,2-glycols, Journal of the Chinese Chemical Society (Taipei, 2010, 57(2), 167-173
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Potassium iodide ; 1 h, 80 - 120 °C; 120 °C → 170 °C; 5 h, 170 °C
Riferimento
- Synthesis and characterization of poly(ether carbonate)s by melt-phase interchange reactions of dihydroxy compounds with alkylene and arylene diphenyl dicarbonates containing ether groups, Journal of Applied Polymer Science, 2012, 126(5), 1650-1663
Metodo di produzione 5
Metodo di produzione 6
Metodo di produzione 7
Condizioni di reazione
1.1 Catalysts: Potassium carbonate ; 1 h, 200 °C; 200 °C → 100 °C
1.2 Reagents: Sodium hydroxide Solvents: Methanol ; 1 h, 100 °C; 100 °C → 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Methanol ; 25 °C
1.2 Reagents: Sodium hydroxide Solvents: Methanol ; 1 h, 100 °C; 100 °C → 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Methanol ; 25 °C
Riferimento
- Chemical recycling of post-consumer compact discs towards novel polymers for powder coating applications, RSC Advances, 2016, 6(37), 31462-31469
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Sodium phenoxide ; rt → 250 °C; 250 °C → rt
1.2 Reagents: Potassium hydroxide Solvents: Water ; 3 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized
1.2 Reagents: Potassium hydroxide Solvents: Water ; 3 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized
Riferimento
- Sustainable Polycarbonates from a Citric Acid-Based Rigid Diol and Recycled BPA-PC: From Synthesis to Properties, ACS Sustainable Chemistry & Engineering, 2018, 6(12), 17059-17067
Metodo di produzione 9
Metodo di produzione 10
Metodo di produzione 11
Bisphenol A Bis(2-hydroxyethyl) Ether Raw materials
- Ethylene Carbonate
- Ethylene Glycol, Dehydrated
- POLY(BISPHENOL A CARBONATE)
- Bisphenol A
- Carbonic acid
Bisphenol A Bis(2-hydroxyethyl) Ether Preparation Products
Bisphenol A Bis(2-hydroxyethyl) Ether Letteratura correlata
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
901-44-0 (Bisphenol A Bis(2-hydroxyethyl) Ether) Prodotti correlati
- 133073-81-1(1-(Tert-Butyl)-3-ethoxybenzene)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti